![molecular formula C21H27N3 B4711397 9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole](/img/structure/B4711397.png)
9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole
Übersicht
Beschreibung
9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole, also known as JBIR-22, is a novel selective serotonin reuptake inhibitor (SSRI) that has shown promising results in scientific research. This compound is a derivative of the carbazole class of compounds that have been extensively studied for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole is based on its ability to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and a reduction in depressive symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased levels of serotonin and other neurotransmitters in the brain, reduced levels of stress hormones such as cortisol, and improved cognitive function. These effects are thought to underlie the antidepressant and anxiolytic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole for laboratory experiments is its high potency and selectivity for serotonin reuptake inhibition. This makes it a valuable tool for studying the role of serotonin in depression and anxiety disorders. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole, including:
1. Further studies to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems.
2. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of depression and anxiety disorders.
3. Studies to investigate the potential use of this compound in other psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease.
4. Development of new synthetic methods to improve the yield and purity of this compound.
5. Studies to investigate the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of depression and anxiety disorders. Its selective serotonin reuptake inhibition makes it a valuable tool for studying the role of serotonin in these disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. In preclinical studies, this compound has shown potent and selective inhibition of serotonin reuptake, which is a key mechanism of action for many antidepressant drugs.
Eigenschaften
IUPAC Name |
9-ethyl-3-[(4-ethylpiperazin-1-yl)methyl]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-3-22-11-13-23(14-12-22)16-17-9-10-21-19(15-17)18-7-5-6-8-20(18)24(21)4-2/h5-10,15H,3-4,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZPLZGTCFVSOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.